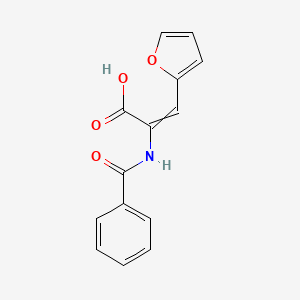
4,5-Dichloropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloropicolinic acid is a chemical compound with the molecular formula C6H3Cl2NO2. It is a derivative of picolinic acid, where two chlorine atoms are substituted at the 4th and 5th positions of the pyridine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Mecanismo De Acción
Target of Action
4,5-Dichloropicolinic acid is a derivative of picolinic acid . Picolinic acid primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs, altering their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, making picolinic acid an effective anti-viral agent .
Biochemical Pathways
Picolinic acid, from which it is derived, plays a key role in zinc transport . This suggests that this compound might also influence pathways related to zinc transport and homeostasis.
Pharmacokinetics
It is known that picolinic acid, its parent compound, is a pyridine carboxylate metabolite of tryptophan . Given the structural similarity, it is plausible that this compound might share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of this compound is the inhibition of the function of ZFPs, leading to the disruption of viral replication and packaging . This makes it an effective anti-viral agent.
Action Environment
It is known that picolinic acid and its derivatives are used as herbicides , suggesting that they are stable and effective in various environmental conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5-Dichloropicolinic acid can be synthesized through several methods. One common method involves the chlorination of picolinic acid. The reaction typically requires a chlorinating agent such as phosphorus pentachloride or thionyl chloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes to enhance yield and purity. For instance, catalytic hydrogenation can be employed to selectively reduce 4-amino-3,5,6-trichloropicolinic acid to 4-amino-3,6-dichloropicolinic acid, which can then be further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of more complex compounds with additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products Formed:
- Substituted picolinic acids
- Reduced derivatives with fewer chlorine atoms
- Oxidized compounds with additional functional groups
Aplicaciones Científicas De Investigación
4,5-Dichloropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparación Con Compuestos Similares
- 4-Amino-3,6-dichloropicolinic acid
- 3,5-Dichloropicolinic acid
- 2,6-Dichloropicolinic acid
- 2,4-Dichloropicolinic acid
Uniqueness: 4,5-Dichloropicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichloropicolinic acids, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in herbicide development and organic synthesis .
Propiedades
IUPAC Name |
4,5-dichloropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQMTNAVHHXZIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310511 |
Source


|
| Record name | 4,5-DICHLOROPICOLINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73455-13-7 |
Source


|
| Record name | 73455-13-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-DICHLOROPICOLINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)


![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)


![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)



